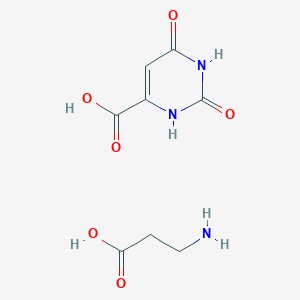

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid; 3-aminopropanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-ジオキソ-1,2,3,6-テトラヒドロピリミジン-4-カルボン酸: および3-アミノプロパン酸 は、さまざまな科学分野で重要な役割を果たす有機化合物です。前者は核酸の基本構造であるピリミジンの誘導体であり、後者は単純なアミノ酸誘導体です。

準備方法

合成経路と反応条件

2,6-ジオキソ-1,2,3,6-テトラヒドロピリミジン-4-カルボン酸 の合成は、いくつかの方法によって達成できます。一般的なアプローチの1つは、酢酸エチルと尿素を酸性条件下で反応させ、続いて環化と酸化のステップを行う方法です 。 別の方法には、メチルカルバメートと酢酸エチルを使用する方法が含まれ、環化して目的の生成物を形成します 。

3-アミノプロパン酸 は、通常、β-アラニンニトリルの加水分解によって、またはアクリロニトリルの還元後に加水分解によって合成されます 。

工業的生産方法

これらの化合物の工業的生産には、通常、高収率と高純度を保証するために最適化された反応条件を用いた大規模合成が含まれます。 プロセスは、コスト効率が高く環境に優しいように設計されており、入手しやすい出発物質を使用し、廃棄物を最小限に抑えています 。

化学反応の分析

反応の種類

2,6-ジオキソ-1,2,3,6-テトラヒドロピリミジン-4-カルボン酸: は、次のようなさまざまな化学反応を起こします。

酸化: より複雑な誘導体を形成するために酸化できます。

還元: 還元反応により、ジヒドロピリミジン誘導体を得ることができます。

3-アミノプロパン酸: もいくつかの反応を起こします。

アミド化: カルボン酸と反応してアミドを形成できます。

エステル化: アルコールとエステルを形成できます。

一般的な試薬と条件

これらの反応の一般的な試薬には、セレン酸化物のような酸化剤、水素化ホウ素ナトリウムのような還元剤、触媒としてさまざまな酸や塩基などがあります 。

主な生成物

これらの反応から生成される主な生成物には、置換ピリミジン、ジヒドロピリミジン、アミド、エステル、アミンなどがあります 。

科学研究への応用

2,6-ジオキソ-1,2,3,6-テトラヒドロピリミジン-4-カルボン酸: および3-アミノプロパン酸 は、科学研究で数多くの応用があります。

科学的研究の応用

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid: and 3-aminopropanoic acid have numerous applications in scientific research:

作用機序

2,6-ジオキソ-1,2,3,6-テトラヒドロピリミジン-4-カルボン酸 の作用機序には、核酸や酵素との相互作用が含まれ、それらの機能を阻害する可能性があります。 核酸塩基と水素結合を形成し、DNAとRNAの安定性に影響を与える可能性があります 。

3-アミノプロパン酸: は、神経伝達物質やその他の生物活性分子の合成における前駆体として作用します。 ペプチドやタンパク質に取り込まれ、それらの構造と機能に影響を与える可能性があります 。

類似化合物の比較

2,6-ジオキソ-1,2,3,6-テトラヒドロピリミジン-4-カルボン酸: は、オロチン酸やウラシルなどの他のピリミジン誘導体に似ています。 その独特の構造により、生物学的分子との特異的な相互作用が可能になり、研究において貴重な存在となっています 。

3-アミノプロパン酸: グリシンやアラニンなどの他のアミノ酸に似ていますが、3つの炭素鎖を持つため、反応性や生物系における役割が異なります 。

類似化合物のリスト

- オロチン酸

- ウラシル

- チミン

- シトシン

- グリシン

- アラニン

- β-アラニン

類似化合物との比較

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid: is similar to other pyrimidine derivatives such as orotic acid and uracil. its unique structure allows for specific interactions with biological molecules, making it valuable in research .

3-aminopropanoic acid: is similar to other amino acids like glycine and alanine but has distinct properties due to its three-carbon chain, which affects its reactivity and role in biological systems .

List of Similar Compounds

- Orotic acid

- Uracil

- Thymine

- Cytosine

- Glycine

- Alanine

- β-Alanine

These compounds share structural similarities but differ in their specific chemical and biological properties .

特性

分子式 |

C8H11N3O6 |

|---|---|

分子量 |

245.19 g/mol |

IUPAC名 |

3-aminopropanoic acid;2,4-dioxo-1H-pyrimidine-6-carboxylic acid |

InChI |

InChI=1S/C5H4N2O4.C3H7NO2/c8-3-1-2(4(9)10)6-5(11)7-3;4-2-1-3(5)6/h1H,(H,9,10)(H2,6,7,8,11);1-2,4H2,(H,5,6) |

InChIキー |

AGYNWVLHIMMOLB-UHFFFAOYSA-N |

正規SMILES |

C1=C(NC(=O)NC1=O)C(=O)O.C(CN)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Tert-butoxy)methyl]pyrrolidine hydrochloride](/img/structure/B11716917.png)

![2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol](/img/structure/B11716934.png)

![N-[4-(benzyloxy)phenyl]-4-nitrobenzamide](/img/structure/B11716952.png)

![N-[4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]acetamide](/img/structure/B11716955.png)

![(1R,5R)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B11716956.png)

![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B11716963.png)